4-(Benzyloxy)-2-(methoxymethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-11-13-9-14(7-8-15(13)16(17)18)20-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXXZGJMPCQPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Benzyloxy 2 Methoxymethyl Benzoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies for the Benzoic Acid Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.orgresearchgate.net For 4-(benzyloxy)-2-(methoxymethyl)benzoic acid, the primary disconnections involve the bonds connecting the substituents to the aromatic ring.
Key disconnection strategies include:
C-O Ether Bond Disconnection : The bond of the benzyloxy group is a logical point for disconnection, suggesting a Williamson ether synthesis as the forward reaction. This approach disconnects the target molecule into a benzyl (B1604629) halide (e.g., benzyl bromide) and a 4-hydroxy-2-(methoxymethyl)benzoic acid precursor. This is often one of the final steps in the synthesis. amazonaws.com
C-C Bond Disconnection (Methoxymethyl Group) : The bond between the aromatic ring and the methoxymethyl group can be disconnected. In the forward sense, this suggests a reaction where an aryl organometallic species is trapped with an electrophile like chloromethyl methyl ether or involves the functionalization of a pre-existing methyl group at the C-2 position.
C-C Bond Disconnection (Carboxyl Group) : The bond between the ring and the carboxylic acid can be disconnected. This points to a forward reaction involving the carboxylation of an aryl organometallic intermediate (generated via lithiation or a Grignard reaction) with carbon dioxide.
A plausible retrosynthetic pathway might start by disconnecting the benzyloxy ether, followed by disconnection of the methoxymethyl group, and finally the carboxyl group, leading back to a simple, appropriately substituted benzene (B151609) derivative like 1,4-dibromobenzene (B42075) or 4-bromophenol. The order of these steps is crucial for managing the directing effects of the functional groups in the forward synthesis. leah4sci.com
| Disconnection | Bond Type | Resulting Precursors (Synthons) | Potential Forward Reaction |
|---|---|---|---|
| Benzyloxy Group | Aryl C-O | 4-hydroxy-2-(methoxymethyl)phenyl synthon + Benzyl cation synthon | Williamson Ether Synthesis |
| Methoxymethyl Group | Aryl C-C | 2-lithiated 4-(benzyloxy)benzoic acid synthon + Methoxymethyl cation synthon | Electrophilic trapping / Directed Metalation |
| Carboxyl Group | Aryl C-C | 1-lithiated 4-(benzyloxy)-2-(methoxymethyl)benzene synthon + CO₂ | Carboxylation of an organolithium species |
Established Routes for Aromatic Ring Functionalization
The regioselective introduction of substituents onto the benzene ring is the cornerstone of synthesizing the target molecule. Directed ortho-metalation and halogen-metal exchange are two powerful techniques employed for this purpose.
Directed ortho-metalation (DoM) is a highly effective method for the regioselective deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). unblog.fr The resulting organolithium species can then be trapped with various electrophiles to introduce a substituent. In the context of synthesizing this compound, the carboxylate, benzyloxy, and methoxy (B1213986) groups can all function as DMGs.
The carboxylate group (formed by initial deprotonation of the benzoic acid with the organolithium base) is a potent DMG, directing metalation to the C-2 and C-6 positions. organic-chemistry.orgsemanticscholar.orgrsc.org Alkoxy groups, such as benzyloxy, are also effective ortho-directors. nih.gov When multiple DMGs are present, the regioselectivity is determined by the relative directing power of the groups and the reaction conditions. The carboxylic acid group is considered to have an intermediate capacity for directing metalation. semanticscholar.orgrsc.org For instance, starting with 4-(benzyloxy)benzoic acid, treatment with a strong base like s-butyllithium in the presence of TMEDA would likely lead to lithiation at the C-3 position (ortho to the benzyloxy group) or the C-5 position, but the directing power of the carboxylate group to the C-2 position is also significant. Careful selection of the base and reaction conditions is therefore essential to achieve the desired regioselectivity for introducing the methoxymethyl group at the C-2 position. organic-chemistry.org
| Directing Group | Relative Directing Power | Typical Reagents | Position of Metalation |
|---|---|---|---|
| -CONR₂ | Very Strong | s-BuLi, t-BuLi | ortho |
| -SO₂NR₂ | Strong | n-BuLi, s-BuLi | ortho |
| -O-CONR₂ | Strong | s-BuLi/TMEDA | ortho |
| -CH₂-O-R | Moderate | n-BuLi, t-BuLi | ortho, benzylic |
| -O-R (Alkoxy) | Moderate | n-BuLi, t-BuLi | ortho |
| -COO⁻Li⁺ (Carboxylate) | Moderate | s-BuLi/TMEDA | ortho |
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound, typically an organolithium or Grignard reagent. wikipedia.org This method is particularly useful for generating aryl organometallics from aryl bromides or iodides under conditions that might not be suitable for DoM. The reaction is fast and often occurs at low temperatures. nih.gov
A synthetic strategy for this compound could begin with a dihalogenated precursor, such as 2,5-dibromotoluene. A sequence of reactions could involve:
Protection of a precursor like 4-bromo-2-methylphenol (B185452) with a benzyl group.
Regioselective halogen-metal exchange at one of the bromine positions, followed by carboxylation with CO₂. The position of the exchange can often be controlled by temperature or the choice of organolithium reagent.
Functionalization of the methyl group, for example, via radical bromination followed by substitution with sodium methoxide.
Alternatively, a halogen-metal exchange can be performed on a brominated benzoic acid derivative. The resulting lithiated species can then be trapped with an electrophile to install the methoxymethyl group. This approach provides a high degree of regiocontrol, as the position of the substituent is predetermined by the location of the halogen atom on the starting material. researchgate.netresearchgate.net
Installation and Manipulation of the Benzyloxy Moiety
The benzyloxy group serves as a common protecting group for phenols and alcohols due to its stability under various conditions and its susceptibility to cleavage by hydrogenolysis. Its installation is a critical step in the synthesis of the target compound.
The most common method for forming the benzyloxy ether is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with a benzyl halide (e.g., benzyl chloride or benzyl bromide). wikipedia.orgmasterorganicchemistry.com
For the synthesis of this compound, a suitable precursor would be methyl 4-hydroxy-2-(methoxymethyl)benzoate. The reaction would proceed as follows:
Base : A variety of bases can be used, such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or sodium hydride (NaH). jk-sci.com The choice of base depends on the substrate's sensitivity to strongly basic conditions. For phenolic acids, weaker bases like K₂CO₃ are often preferred to avoid side reactions.
Solvent : Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) are typically used to facilitate the SN2 reaction. jk-sci.com
Reagent : Benzyl chloride or benzyl bromide is the electrophile.
A green chemistry approach for the synthesis of 4-benzyloxy benzoic acid has been developed using a surfactant in an aqueous medium, highlighting the versatility of this reaction. researchgate.net
When an aromatic precursor contains multiple nucleophilic sites, such as two or more hydroxyl groups, selective benzylation becomes necessary. While the direct precursor to the target molecule may only possess one phenolic hydroxyl group, understanding selectivity is key in more complex syntheses.
Strategies for selective benzylation include:
Exploiting Acidity Differences : Phenolic protons are generally more acidic than alcoholic protons. By using a stoichiometric amount of a suitable base, the most acidic hydroxyl group can be selectively deprotonated and subsequently benzylated.
Use of Protecting Groups : Other hydroxyl groups can be temporarily protected with groups that can be removed under different conditions than the benzyl group. This allows for the targeted benzylation of a specific hydroxyl group.
Catalytic Methods : Various catalysts, including those based on magnesium oxide or indium, have been shown to promote the benzylation of aromatic compounds, sometimes with enhanced selectivity. nih.govresearchgate.net These methods can offer milder reaction conditions compared to traditional Williamson ether synthesis.
By combining these advanced methodologies, a robust and efficient synthetic route to this compound can be designed and executed.
Protecting Group Chemistry in the Synthesis of this compound
Protecting groups are essential tools in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. libretexts.org The synthesis of the target molecule relies heavily on the strategic use of protecting groups, particularly for the phenolic hydroxyl.
The benzyl group (Bn) is an excellent choice for protecting the phenolic hydroxyl group at the 4-position of the benzoic acid scaffold. Benzyl ethers are stable to a wide range of reaction conditions, including strongly basic, weakly acidic, and many oxidative and reductive environments. organic-chemistry.orguwindsor.ca
The most common method for installing a benzyl protecting group is the Williamson ether synthesis. organic-chemistry.orghighfine.com This involves deprotonating the phenol (B47542) with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide, which then undergoes an Sₙ2 reaction with benzyl bromide or benzyl chloride. highfine.compearson.com
Deprotection of the benzyl ether is typically achieved through catalytic hydrogenolysis. organic-chemistry.orghighfine.com This reaction is carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas, yielding the deprotected phenol and toluene (B28343) as a byproduct. organic-chemistry.org This clean and efficient cleavage method makes the benzyl group highly valuable in complex syntheses.
While the methoxymethyl group is a substituent in the final product, it is also widely used as a protecting group for alcohols, known as a MOM ether. wikipedia.orgacs.org Understanding its chemical properties is crucial for planning a synthetic sequence. MOM ethers are acetals, making them stable to a variety of nucleophilic and basic conditions, as well as many oxidizing and reducing agents. adichemistry.com
However, the MOM group is sensitive to acidic conditions and can be readily cleaved by treatment with aqueous acids (e.g., HCl) or various Lewis acids like bismuth triflate. adichemistry.comoup.com This lability under acidic conditions must be considered during the synthesis. For instance, if a subsequent step requires a strong acid, the methoxymethyl group could be unintentionally removed. Conversely, its stability under basic conditions allows for reactions like the saponification of a methyl ester to the corresponding carboxylic acid without affecting the methoxymethyl ether.
Table 3: Stability of Benzyl and Methoxymethyl Ethers
| Condition / Reagent | Benzyl (Bn) Ether | Methoxymethyl (MOM) Ether |
|---|---|---|
| Strong Base (e.g., NaOH, NaH) | Stable | Stable adichemistry.com |
| Strong Acid (e.g., HCl, H₂SO₄) | Labile (cleaved) organic-chemistry.org | Labile (cleaved) adichemistry.comlibretexts.org |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile (cleaved) highfine.com | Stable |
| Common Oxidants (e.g., PCC, MnO₂) | Stable | Stable adichemistry.com |
| Common Reductants (e.g., LiAlH₄, NaBH₄) | Stable | Stable adichemistry.com |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield and purity of this compound requires careful optimization of each synthetic step. Key parameters that influence reaction outcomes include the choice of solvent, reaction temperature, concentration of reagents, and reaction time.
For instance, in the Williamson ether synthesis to form the benzyl ether, the choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or THF are often preferred as they effectively solvate the cation of the base while leaving the nucleophilic phenoxide relatively free to react. highfine.com
In the oxidation of a benzylic methyl group, temperature and reaction time are critical. Over-oxidation or degradation of the starting material can occur if conditions are too harsh or prolonged. scielo.br Conversely, insufficient reaction time or low temperatures may lead to incomplete conversion. A systematic study varying these parameters is often necessary to find the optimal balance that maximizes the yield of the desired carboxylic acid while minimizing the formation of byproducts. scielo.br
Ultimately, a successful synthesis relies on a combination of a well-designed route and the empirical optimization of reaction conditions to ensure each transformation proceeds efficiently and selectively.
Catalyst Selection and Reaction Solvent Optimization
The selection of an appropriate catalyst and solvent system is critical in the synthesis of complex molecules like this compound. The choice of catalyst can significantly influence reaction rates, yields, and selectivity. For transformations that could be employed in its synthesis, such as C-H activation, cross-coupling, or carbonylation reactions, transition-metal catalysts are frequently utilized. nih.govmdpi.com
Catalyst selection often involves screening various metal complexes. For instance, in reactions involving C-H activation for annulation of benzoic acids, rhodium complexes with different cyclopentadienyl (B1206354) ligands have been shown to yield varying ratios of regioisomers. mdpi.com Electron-rich ligands can favor the formation of sterically less favored products, an effect that can be exploited to achieve desired regioselectivity. mdpi.com Similarly, palladium catalysts are widely used for carbonylation reactions to introduce the carboxylic acid moiety onto an aromatic ring. nih.gov The choice between a homogeneous and a heterogeneous catalyst also plays a role; heterogeneous catalysts, such as palladium nanoparticles immobilized on a metal-organic framework (MOF), offer advantages in terms of separation and reusability. nih.gov
Solvent optimization is equally crucial as it affects reactant solubility, catalyst stability, and reaction pathways. The polarity, boiling point, and coordinating ability of the solvent can dramatically alter the outcome of a reaction. For instance, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, acetonitrile was found to provide a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene. scielo.br In some modern synthetic approaches, unconventional solvents like supercritical carbon dioxide (scCO2) have been used, for example in Heck reactions, to create a more environmentally benign process and simplify product work-up. beilstein-journals.org The optimization process often involves screening a range of solvents with different properties, as illustrated in hypothetical optimization studies.
Table 1: Illustrative Example of Solvent and Catalyst Optimization in a Hypothetical Cross-Coupling Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | Toluene | 110 | 65 |
| 2 | Pd(OAc)₂/SPhos | Toluene | 110 | 85 |
| 3 | Pd(OAc)₂/SPhos | Dioxane | 100 | 92 |
| 4 | Pd(OAc)₂/SPhos | Acetonitrile | 80 | 78 |
| 5 | [CpRhCl₂]₂ | DCE | 80 | 75 (Regioisomer A) |
| 6 | [CpRhCl₂]₂ | t-AmylOH | 100 | 88 (Regioisomer B) |
This table is illustrative and demonstrates general principles of catalyst and solvent optimization in synthetic organic chemistry.
Regioselectivity and Stereochemical Control in Synthesis
For a multisubstituted benzene derivative like this compound, controlling the position of the incoming substituents (regioselectivity) is a primary synthetic challenge. The final 1,2,4-substitution pattern is dictated by the directing effects of the substituents already present on the aromatic ring during electrophilic substitution or ortho-metalation reactions.
The benzyloxy group at the C4 position is a strongly activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom. The methoxymethyl group at the C2 position is a weakly activating, ortho, para-director. The carboxylic acid group (or a precursor like a methyl group that is later oxidized) is a deactivating, meta-directing group. The synthetic strategy must therefore carefully orchestrate the sequence of introducing these groups.
For example, starting with a para-substituted precursor like 4-hydroxybenzoic acid, the benzyloxy group can be installed. The subsequent introduction of the methoxymethyl group at the C2 position (ortho to the carboxylic acid and ortho to the benzyloxy group) would be challenging due to steric hindrance and competing electronic effects.
Advanced methods like directed ortho-metalation (DoM) can provide excellent regiocontrol. A carboxylic acid group can direct metalation to its ortho position. If one were to start with 4-(benzyloxy)benzoic acid, a directed metalation-functionalization sequence could potentially install the methoxymethyl group at the C2 position.
Furthermore, modern C-H activation/annulation reactions offer novel pathways where regioselectivity can be influenced by the catalyst and reaction conditions. mdpi.com Research on alkoxy-substituted benzoic acids has shown that the annulation of alkynes can be directed by weak non-covalent interactions between the substrate's methoxy group and the catalyst's ligand. mdpi.com This demonstrates that subtle tuning of the catalyst structure can overcome the inherent electronic preferences of the substituents to yield specific regioisomers. mdpi.com
As this compound is an achiral molecule, stereochemical control is not a factor in its synthesis unless a chiral center is transiently introduced in the synthetic route or if a chiral catalyst is used to induce atropisomerism, which is not relevant for this structure. The core challenge remains the precise positioning of the functional groups on the benzene ring.
Table 2: Directing Effects of Substituents Relevant to the Synthesis
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| -OCH₂Ph (Benzyloxy) | Activating, Electron-Donating | Ortho, Para |
| -CH₂OCH₃ (Methoxymethyl) | Weakly Activating | Ortho, Para |
| -COOH (Carboxylic Acid) | Deactivating, Electron-Withdrawing | Meta |
Chemical Reactivity and Transformative Chemistry of 4 Benzyloxy 2 Methoxymethyl Benzoic Acid
Reactivity Spectrum of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for a variety of synthetic modifications, including the formation of derivatives, reduction to other oxidation states, and complete removal through decarboxylation.
The carboxylic acid moiety can be readily converted into esters and amides, which is a common strategy in medicinal chemistry and materials science to modify a molecule's physical and biological properties.
Esterification: The formation of esters from 4-(Benzyloxy)-2-(methoxymethyl)benzoic acid can be achieved through several standard protocols. The most direct method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Due to the equilibrium nature of this reaction, it is often carried out in an excess of the alcohol or with removal of water to drive the reaction to completion. Solid acid catalysts, such as modified Montmorillonite K10 clay, have also been employed for the esterification of substituted benzoic acids under solvent-free conditions, offering a greener alternative to mineral acids.
Amidation: The synthesis of amides from the parent benzoic acid typically requires the activation of the carboxyl group to facilitate the attack by an amine. A vast array of coupling reagents has been developed for this purpose. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to suppress side reactions and improve efficiency. Other modern coupling reagents include uronium-based reagents like HATU and HBTU. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate, have also emerged as effective promoters for direct amidation under mild conditions.
Table 1: Common Reagents for Ester and Amide Formation from Benzoic Acids
| Transformation | Reagent Class | Specific Examples | Typical Conditions |
|---|---|---|---|
| Esterification | Acid Catalysts | H₂SO₄, p-TsOH | Reflux in excess alcohol |
| Solid Acid Catalysts | Modified Montmorillonite K10 | Solvent-free, heating | |
| Amidation | Carbodiimides | DCC, EDC | Room temperature, organic solvent (e.g., DCM, DMF) |
| Phosphonium Salts | BOP, PyBOP | Room temperature, base (e.g., DIPEA) | |
| Uronium Salts | HBTU, HATU | Room temperature, base (e.g., DIPEA) | |
| Boron-based Reagents | B(OCH₂CF₃)₃ | Heating, MeCN |
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde.
Reduction to Alcohol: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent due to the low electrophilicity of the carboxylate anion that forms under basic conditions. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, effectively converting carboxylic acids to alcohols in high yields following an acidic workup. Borane (BH₃), typically used as a complex with THF (BH₃·THF), is another powerful and more selective reagent that readily reduces carboxylic acids.
Reduction to Aldehyde: The partial reduction of a carboxylic acid directly to an aldehyde is challenging because aldehydes are more reactive towards reducing agents than the starting carboxylic acid. Therefore, this transformation is typically achieved through a two-step process. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester. The derivative can then be reduced to the aldehyde using a less reactive, sterically hindered hydride reagent like lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Table 2: Reagents for the Reduction of Aromatic Carboxylic Acids
| Target Product | Reagent | Typical Conditions | Comments |
|---|---|---|---|
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 1. THF, reflux; 2. H₃O⁺ workup | Strong, non-selective reducing agent. |
| Primary Alcohol | Borane-THF complex (BH₃·THF) | THF, room temp. to reflux | More selective than LiAlH₄. |
The removal of the carboxylic acid group, known as decarboxylation, from an aromatic ring is a thermodynamically favorable but kinetically slow process. For simple benzoic acids lacking strong ortho-activating substituents, this reaction often requires harsh conditions, such as high temperatures.
Modern synthetic methods have enabled decarboxylation under milder conditions. For instance, radical decarboxylation can be initiated through the formation of copper benzoates, which then undergo ligand-to-metal charge transfer upon photoirradiation to generate aryl radicals. Catalytic systems using bimetallic nanoparticles, such as FeRu, have also been developed for the selective decarboxylation of substituted benzoic acids under a hydrogen atmosphere. These advanced methods provide pathways to transform this compound into 1-(benzyloxy)-3-(methoxymethyl)benzene.
Transformations Involving the Benzyloxy Ether Linkage
The benzyl (B1604629) group in the 4-(benzyloxy) moiety is commonly used as a protecting group for phenols and alcohols due to its general stability and the variety of methods available for its removal.
Catalytic Hydrogenolysis: The most common and mildest method for cleaving a benzyl ether is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under neutral conditions and at room temperature, yielding the deprotected phenol (B47542) (4-hydroxy-2-(methoxymethyl)benzoic acid) and toluene (B28343) as a byproduct. Other catalysts like platinum on carbon (Pt/C) or Raney Nickel can also be used, though palladium is often preferred to minimize the risk of reducing the aromatic ring.
Other Deprotection Methods: In molecules containing functional groups that are sensitive to catalytic reduction (e.g., alkenes, alkynes), alternative deprotection strategies are required. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be effective, particularly for electron-rich systems, and recent methods have expanded its use to simple benzyl ethers through visible-light mediation.
Table 3: Common Methods for Benzyl Ether Deprotection
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Very mild, high yielding, neutral conditions. |
| Dissolving Metal Reduction | Na or Li, liquid NH₃ | Powerful reduction; can also reduce aromatic rings. |
| Lewis Acid-Mediated Cleavage | BCl₃, SnCl₄, FeCl₃ | Effective but can be harsh; requires scavenger. |
| Oxidative Cleavage | DDQ, Ozone | Useful for substrates sensitive to reduction. |
Acidic Conditions: Benzyl ethers can be cleaved under strongly acidic conditions. The reaction is initiated by the protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond. This process typically proceeds via an SN1 mechanism, as the departure of the phenol generates a stable secondary benzylic carbocation. This carbocation is then trapped by a nucleophile present in the reaction medium. Strong acids like HBr or HI are effective, but the conditions can be harsh and may not be compatible with other acid-sensitive functional groups in the molecule. Lewis acids such as boron trichloride (B1173362) (BCl₃) or tin tetrachloride (SnCl₄) are also used for this purpose.
Basic Conditions: Simple benzyl ethers, such as the one in this compound, are generally stable and unreactive under basic conditions. Cleavage requires the presence of adjacent functional groups that can facilitate intramolecular displacement or elimination, which are absent in this specific structure. Therefore, base-mediated cleavage is not a viable deprotection strategy for this compound.
Chemical Conversions of the Methoxymethyl Ether Group
The methoxymethyl group, -CH₂OCH₃, is an acetal-like substituent attached to a benzylic position. This structure confers specific reactivity, making it susceptible to both nucleophilic substitution and oxidation under appropriate conditions.
The carbon atom of the methoxymethyl group is a benzylic-type carbon, which enhances its reactivity toward nucleophilic substitution. Cleavage of the methoxymethyl ether can be achieved, typically under acidic conditions. wikipedia.org The reaction proceeds via protonation of the ether oxygen, which transforms the methoxy (B1213986) group into a good leaving group (methanol). The resulting benzylic carbocation is stabilized by the aromatic ring and can be readily attacked by various nucleophiles. This pathway is characteristic of S_N1-type reactions.
Aromatic methoxymethyl (MOM) ethers can undergo cleavage under mild, non-acidic conditions as well, for instance, using trialkylsilyl triflates in the presence of a base like 2,2′-bipyridyl. nih.gov Such methods can lead to the formation of intermediate silyl (B83357) ethers, which are then hydrolyzed to the corresponding alcohol (a hydroxymethyl group in this case). nih.gov
| Nucleophile (Nu⁻) | Reagent Example | Expected Product |
| Halide | HBr or HCl | 4-(Benzyloxy)-2-(halomethyl)benzoic acid |
| Thiol | R-SH / H⁺ | 4-(Benzyloxy)-2-((alkylthio)methyl)benzoic acid |
| Alcohol | R-OH / H⁺ | 4-(Benzyloxy)-2-((alkoxy)methyl)benzoic acid |
| Water | H₃O⁺ | 4-(Benzyloxy)-2-(hydroxymethyl)benzoic acid |
The benzylic position of the methoxymethyl group is susceptible to oxidation. Benzylic ethers can be oxidatively cleaved to yield aromatic aldehydes. acs.org Depending on the strength of the oxidizing agent and the reaction conditions, the methoxymethyl group can be transformed into an aldehyde (formyl group) or further oxidized to a carboxylic acid group.
Reagents such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (an oxoammonium salt) are known to oxidatively cleave benzylic ethers, typically yielding an aromatic aldehyde. acs.orgresearchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can potentially oxidize the benzylic carbon all the way to a carboxylic acid, which would result in the formation of a dicarboxylic acid derivative, 4-(benzyloxy)phthalic acid. The choice of oxidant is crucial for controlling the extent of the oxidation.
| Oxidizing Agent | Typical Conditions | Likely Major Product | Oxidation State |
| TEMPO/NaOCl | Biphasic, rt | 4-(Benzyloxy)-2-formylbenzoic acid | Aldehyde |
| DDQ | CH₂Cl₂/H₂O, rt | 4-(Benzyloxy)-2-formylbenzoic acid | Aldehyde |
| KMnO₄ | Basic, heat | 4-(Benzyloxy)phthalic acid | Carboxylic Acid |
| CrO₃/H₂SO₄ | Acetone (Jones) | 4-(Benzyloxy)phthalic acid | Carboxylic Acid |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Further functionalization of the benzene ring of this compound is governed by the directing effects of the three existing substituents.
In electrophilic aromatic substitution (EAS), the rate and regioselectivity of the reaction are determined by the electronic properties of the substituents already on the ring. vanderbilt.edu The three substituents on the target molecule exert competing or reinforcing influences.
4-Benzyloxy group (-OCH₂Ph): This is a strongly activating group. The oxygen atom donates electron density to the ring via a strong resonance effect (+M), which outweighs its inductive electron withdrawal (-I). It is a powerful ortho, para-director. youtube.comorganicchemistrytutor.com
2-Methoxymethyl group (-CH₂OCH₃): This is generally considered a weakly activating group. It directs incoming electrophiles to the ortho and para positions.
1-Carboxylic acid group (-COOH): This is a strongly deactivating group due to both its inductive withdrawal and resonance withdrawal of electron density from the ring. It is a meta-director. quora.comchegg.com
The benzyloxy group at C4 strongly directs an incoming electrophile to its ortho positions, C3 and C5. Its para position is blocked by the carboxylic acid.
The methoxymethyl group at C2 directs to its ortho position (C3) and its para position (C5).
The carboxylic acid group at C1 directs to its meta positions, C3 and C5.
All three groups, through their respective directing effects, favor substitution at the C3 and C5 positions. Substitution at C5 is generally preferred as it is sterically less hindered than C3, which is positioned between two existing substituents. The C6 position, being ortho to the deactivating carboxylic acid group, is highly disfavored. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.
Nucleophilic aromatic substitution, in contrast, is generally disfavored as it requires the presence of powerful electron-withdrawing groups (like nitro groups) and a good leaving group on the ring.
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence | Favored Positions |
| -COOH | C1 | -I, -M (withdrawing) | Strongly Deactivating | meta | C3, C5 |
| -CH₂OCH₃ | C2 | -I (weak), +H | Weakly Activating | ortho, para | C3, C5 |
| -OCH₂Ph | C4 | -I, +M (donating) | Strongly Activating | ortho, para | C3, C5 |
Based on the predicted regioselectivity, synthetic strategies can be devised to introduce new functional groups onto the aromatic ring, primarily at the C5 position. Standard electrophilic aromatic substitution reactions can be employed, although the presence of the deactivating carboxylic acid group may require more forcing conditions than would be needed for a more activated ring.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group, yielding 4-(Benzyloxy)-2-(methoxymethyl)-5-nitrobenzoic acid.
Halogenation: Reaction with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ would lead to the formation of 4-(Benzyloxy)-5-bromo-2-(methoxymethyl)benzoic acid.
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) would install a sulfonic acid group (-SO₃H) at the C5 position.
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally incompatible with rings bearing strongly deactivating groups like -COOH, and the Lewis acid catalysts can complex with the oxygen-containing substituents, limiting the utility of these reactions. vanderbilt.edu
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-(Benzyloxy)-2-(methoxymethyl)-5-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 4-(Benzyloxy)-5-bromo-2-(methoxymethyl)benzoic acid |
| Chlorination | Cl₂, AlCl₃ | 4-(Benzyloxy)-5-chloro-2-(methoxymethyl)benzoic acid |
| Sulfonation | SO₃, H₂SO₄ | 4-(Benzyloxy)-5-sulfo-2-(methoxymethyl)benzoic acid |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) spectroscopy of "4-(Benzyloxy)-2-(methoxymethyl)benzoic acid" would reveal distinct signals for each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide crucial information for structural assignment. Based on the structure and data from analogous compounds, the expected ¹H NMR spectral data are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Carboxylic acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |
| Aromatic (H-6) | 7.9 - 8.1 | Doublet | ~8.0 |
| Aromatic (benzyl) | 7.2 - 7.5 | Multiplet | - |
| Aromatic (H-5) | 7.0 - 7.2 | Doublet of doublets | ~8.0, ~2.0 |
| Aromatic (H-3) | 6.9 - 7.1 | Doublet | ~2.0 |
| Benzylic (-CH₂-) | 5.1 - 5.3 | Singlet | - |
| Methoxymethyl (-CH₂-) | 4.5 - 4.7 | Singlet | - |
| Methoxymethyl (-CH₃) | 3.3 - 3.5 | Singlet | - |
These are predicted values based on the analysis of structurally similar compounds.
The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be concentration and solvent dependent. The protons on the benzoic acid ring are expected to show a splitting pattern that reflects their substitution. The protons of the benzyl (B1604629) group and the methoxymethyl group would appear as distinct singlets due to the absence of adjacent protons.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic acid (-COOH) | 165 - 175 |
| Aromatic (C-4, C-O) | 160 - 165 |
| Aromatic (C-1, C-COOH) | 135 - 140 |
| Aromatic (benzyl, C-ipso) | 135 - 140 |
| Aromatic (C-6) | 130 - 135 |
| Aromatic (benzyl, C-ortho, C-para) | 127 - 129 |
| Aromatic (benzyl, C-meta) | 125 - 127 |
| Aromatic (C-2, C-CH₂OCH₃) | 120 - 125 |
| Aromatic (C-5) | 115 - 120 |
| Aromatic (C-3) | 110 - 115 |
| Benzylic (-CH₂-) | 69 - 72 |
| Methoxymethyl (-CH₂-) | 65 - 70 |
| Methoxymethyl (-CH₃) | 55 - 60 |
These are predicted values based on the analysis of structurally similar compounds.
The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field. The aromatic carbons will have a range of chemical shifts depending on the substituents attached to them. The aliphatic carbons of the benzylic and methoxymethyl groups will appear at higher fields.
To confirm the assignments made from 1D NMR spectra and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of protons within the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would reveal one-bond correlations between protons and the carbons they are directly attached to, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the benzyloxy group, the methoxymethyl group, and the benzoic acid core. For instance, correlations between the benzylic protons and the C-4 of the benzoic acid ring, and between the methoxymethyl protons and the C-2 of the benzoic acid ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between protons on adjacent substituents.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of "this compound" would exhibit characteristic absorption bands for its functional groups.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description |
| O-H (Carboxylic acid) | 2500-3300 (broad) | Stretching vibration, often broad due to hydrogen bonding |
| C-H (Aromatic) | 3000-3100 | Stretching vibration |
| C-H (Aliphatic) | 2850-3000 | Stretching vibration |
| C=O (Carboxylic acid) | 1680-1710 | Stretching vibration |
| C=C (Aromatic) | 1450-1600 | Ring stretching vibrations |
| C-O (Ether and Carboxylic acid) | 1000-1300 | Stretching vibrations |
These are predicted values based on the analysis of structurally similar compounds.
The broad O-H stretch is a hallmark of the carboxylic acid group. The strong absorption from the C=O stretch is also a key diagnostic peak. The spectrum would also show bands corresponding to the C-H stretches of the aromatic and aliphatic parts of the molecule, as well as the C-O stretching of the ether and carboxylic acid groups.
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For "this compound," Raman spectroscopy would be useful for identifying the vibrations of the aromatic rings and the C-C backbone.
| Functional Group | Predicted Raman Shift (cm⁻¹) | Description |
| C-H (Aromatic) | 3050-3080 | Stretching vibration |
| C=C (Aromatic) | 1580-1620 | Ring stretching vibrations (often strong in Raman) |
| Ring Breathing (Aromatic) | ~1000 | Symmetric ring breathing mode |
These are predicted values based on the analysis of structurally similar compounds.
The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum. This provides a characteristic fingerprint for the substituted benzene (B151609) ring system.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry serves as a cornerstone for the molecular characterization of this compound, providing definitive information on its molecular weight and structural features through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, with a molecular formula of C₁₆H₁₆O₄, HRMS provides an exact mass measurement that confirms its composition, a crucial step in structural verification.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆O₄ |
| Calculated Exact Mass | 272.1049 Da |
| Commonly Observed Ion (M+H)⁺ | 273.1121 Da |
| Commonly Observed Ion (M-H)⁻ | 271.0976 Da |
The fragmentation pattern observed in the mass spectrum of this compound provides significant structural information. The presence of the benzyloxy and methoxymethyl groups leads to characteristic fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID).
Loss of the Benzyl Group: A predominant fragmentation pathway involves the cleavage of the benzylic ether bond. This typically results in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of benzylic compounds. nist.govnist.gov The remaining fragment would correspond to the di-substituted benzoic acid radical cation.
Decarboxylation: Aromatic carboxylic acids frequently undergo the loss of the carboxyl group as carbon dioxide (CO₂), resulting in a fragment ion corresponding to [M-45]⁺. docbrown.info
Methoxymethyl Fragmentation: The methoxymethyl group can fragment through the loss of a methoxy (B1213986) radical (•OCH₃), leading to an [M-31]⁺ ion, or through the loss of formaldehyde (B43269) (CH₂O), resulting in an [M-30]⁺ ion.
Combined Fragmentations: Sequential losses are also common. For instance, the initial loss of the benzyl group can be followed by decarboxylation of the remaining structure.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss | Significance |
|---|---|---|
| 272 | [C₁₆H₁₆O₄]⁺ (Molecular Ion) | Indicates the molecular weight of the compound. |
| 227 | [M - COOH]⁺ | Loss of the carboxylic acid group. docbrown.info |
| 181 | [M - C₇H₇]⁺ | Loss of the benzyl group, indicating the benzyloxy moiety. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment of benzyl-containing compounds. nist.govnist.gov |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for both assessing the purity of synthesized this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound with high accuracy. Reversed-phase HPLC is typically employed, where the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase. helixchrom.comlongdom.org This method allows for the quantification of the main compound and the detection of any impurities or by-products. By scaling up the process, preparative HPLC can be used to isolate the pure compound from complex mixtures. sielc.com
Table 3: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% acid like formic or phosphoric acid) longdom.org |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV-Vis Detector (at wavelength of maximum absorbance, e.g., ~230-280 nm) longdom.org |
| Column Temperature | 25-30 °C longdom.orgresearchgate.net |
Due to the low volatility of carboxylic acids, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester. researchgate.net This process involves reacting the compound with a silylating agent. The resulting volatile derivative can then be readily analyzed by GC-MS, which provides excellent separation and structural identification capabilities, complementing HPLC and HRMS data. researchgate.net
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used extensively to monitor the progress of chemical reactions that synthesize this compound. sigmaaldrich.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate mobile phase, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. sigmaaldrich.comresearchgate.net The retention factor (Rf) value of the compound is characteristic for a given stationary and mobile phase system, providing a quick qualitative assessment of the reaction's status and the purity of the final product. researchgate.net
Table 4: Example TLC System for Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates researchgate.net |
| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate, 7:3 v/v) |
| Visualization | UV lamp at 254 nm |
X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Analogues
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the macroscopic properties of the material.
While a crystal structure for this compound has not been reported, the crystallographic analysis of its close analogue, 4-(Benzyloxy)benzoic acid, offers significant insights into the expected solid-state behavior. A recent redetermination of the structure of 4-(Benzyloxy)benzoic acid provided high-precision geometric parameters. nih.goviucr.org In the crystalline state, molecules of 4-(Benzyloxy)benzoic acid form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. nih.goviucr.org This is a common and energetically favorable motif for carboxylic acids in the solid state.
A summary of the crystallographic data for 4-(Benzyloxy)benzoic acid is presented in the interactive table below.
Interactive Table: Crystallographic Data for 4-(Benzyloxy)benzoic acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.0564 (5) |
| b (Å) | 3.9985 (2) |
| c (Å) | 28.2235 (14) |
| β (°) | 97.744 (5) |
| Volume (ų) | 1124.54 (10) |
Thermal Analysis Methods (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior and Stability Studies
Thermal analysis techniques are crucial for characterizing the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful thermal methods used in the study of organic compounds.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point, glass transitions, and solid-state phase transitions, as well as the enthalpies associated with these processes. rsc.orgresearchgate.net For a compound like this compound, DSC would be employed to determine its melting point and to investigate the potential for polymorphism, which is the ability of a compound to exist in different crystal forms. Each polymorph would exhibit a unique melting point and enthalpy of fusion. Studies on various p-n-alkoxy benzoic acids have demonstrated the utility of DSC in identifying solid-state transitions and mesophase (liquid crystal) behavior. rsc.orgacs.org For example, thermograms of p-n-octyloxy benzoic acid show a solid-state change in addition to the nematic and smectic mesophases. rsc.org
An illustrative DSC data table for a hypothetical benzoic acid derivative is shown below, demonstrating the type of information obtained.
Interactive Table: Illustrative DSC Data for a Benzoic Acid Analogue
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
|---|---|---|---|
| Solid-Solid Transition | 95.5 | 98.2 | 5.3 |
| Melting | 145.8 | 148.1 | 25.7 |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess the thermal stability of a compound and to study decomposition processes. akjournals.comcore.ac.uk A TGA experiment would reveal the temperature at which this compound begins to decompose. The resulting thermogram provides a quantitative measure of mass loss, which can be correlated to the loss of specific molecular fragments. For many benzoic acid derivatives, TGA shows stability up to a certain temperature, followed by mass loss corresponding to decarboxylation or fragmentation of substituent groups. core.ac.uknih.gov For instance, studies on hydroxy benzoic acid derivatives have used TGA to determine the kinetics of their thermal decomposition. akjournals.comresearchgate.net
An example of TGA data for a hypothetical benzoic acid derivative is presented in the table below.
Interactive Table: Illustrative TGA Data for a Benzoic Acid Analogue
| Parameter | Value |
|---|---|
| Onset of Decomposition (Tonset) | 255 °C |
| Temperature at 5% Mass Loss (T5%) | 268 °C |
| Temperature at 50% Mass Loss (T50%) | 310 °C |
Together, DSC and TGA provide a comprehensive picture of the thermal properties of a compound, which is critical for determining its suitability for various applications and for establishing appropriate storage and handling conditions.
Computational and Theoretical Investigations of 4 Benzyloxy 2 Methoxymethyl Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-(benzyloxy)-2-(methoxymethyl)benzoic acid, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed insights into its molecular geometry and electronic characteristics. researchgate.netrri.res.in
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) This table presents hypothetical data based on typical values for similar organic molecules as specific experimental or computational data for this exact compound is not readily available.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-COOH | 1.49 | - | - |
| C-O (ether) | 1.37 | - | - |
| O-CH2 | 1.43 | - | - |
| C-C-O | - | 120.5 | - |
| C-O-C | - | 118.2 | - |
| Phenyl-COOH | - | - | 15.0 |
| Phenyl-O-CH2 | - | - | 85.0 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. rri.res.in For this compound, the electron density in the HOMO is expected to be localized on the electron-rich benzene (B151609) rings and the oxygen atoms of the ether linkages. The LUMO is likely to be distributed over the carboxylic acid group and the benzene ring, indicating these as potential sites for nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical values for similar organic molecules as specific experimental or computational data for this exact compound is not readily available.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is essential for understanding the flexibility of the molecule and the relative energies of different spatial arrangements of its atoms.
The rotation around the single bonds connecting the methoxymethyl and benzyloxy groups to the benzoic acid core is not free and is associated with energy barriers. researchgate.net Calculating the potential energy surface as a function of the dihedral angles of these substituents allows for the determination of the rotational barriers. These barriers provide insight into the flexibility of the molecule and the likelihood of different conformers existing at room temperature. The size and electronic nature of the benzyloxy group would likely result in a higher rotational barrier compared to the smaller methoxymethyl group.
Reaction Mechanism Studies and Transition State Identification
Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, it is possible to identify transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. For instance, the mechanism of esterification or amidation of the carboxylic acid group could be studied, providing valuable information on the reaction feasibility and kinetics. rsc.org Computational studies on related benzoic acid derivatives have been used to elucidate mechanisms of nucleophilic substitution and other reactions.
Computational Elucidation of Preferred Reaction Pathways
To determine the most likely reaction pathways for this compound, computational methods such as Density Functional Theory (DFT) would be employed. By calculating the transition state energies and the energies of intermediates and products for various potential reactions, a reaction coordinate diagram could be constructed. This would reveal the kinetic and thermodynamic favorability of different pathways, such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon, or reactions involving the benzylic ether or methoxymethyl groups.
Prediction of Regio- and Stereoselectivity in Chemical Transformations
Computational modeling is a powerful tool for predicting the outcome of reactions where multiple isomers can be formed. For this compound, this would be particularly relevant for reactions on the aromatic ring. By analyzing the electron density distribution and steric hindrance, it would be possible to predict which positions on the benzene ring are most susceptible to electrophilic attack. Similarly, for reactions that could generate chiral centers, computational methods could predict which stereoisomer would be preferentially formed by calculating the energies of the diastereomeric transition states.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
The spectroscopic properties of this compound can be predicted with a high degree of accuracy using computational methods.
NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized molecular geometry, the corresponding NMR chemical shifts can be predicted. These theoretical values are invaluable for interpreting experimental NMR spectra and confirming the structure of the compound.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. This information aids in the assignment of experimental spectral peaks to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid or the various C-H and C-O bond vibrations.
A hypothetical table of predicted NMR chemical shifts is presented below to illustrate what such data would look like.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid H | 12.0 - 13.0 | - |
| Aromatic H's | 6.8 - 8.0 | 110 - 160 |
| Benzylic CH₂ | ~5.1 | ~70 |
| Methoxymethyl CH₂ | ~4.5 | ~75 |
| Methoxy (B1213986) CH₃ | ~3.4 | ~59 |
| Carbonyl C | - | ~170 |
Note: These are estimated values and would require specific calculations for accurate prediction.
In Silico Molecular Docking and Binding Affinity Predictions for Biological Targets (mechanistic insights)
To explore the potential biological activity of this compound, in silico molecular docking studies would be conducted. This involves computationally "placing" the molecule into the active site of a known biological target (e.g., an enzyme or receptor). The docking software calculates the most favorable binding pose and estimates the binding affinity, often expressed as a docking score or a predicted binding free energy.
These predictions can provide mechanistic insights into how the molecule might interact with a biological target at the atomic level, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This information is crucial in the early stages of drug discovery for identifying potential lead compounds. A hypothetical data table summarizing such a study is shown below.
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Target Protein A | -8.5 | Arg123, Tyr45, Phe89 |
| Target Protein B | -7.2 | Leu56, Val78, Ile101 |
| Target Protein C | -6.1 | Ser23, Thr44, Asn67 |
Note: This table is purely illustrative and does not represent actual data.
Applications in Advanced Organic Synthesis and Methodology Development
4-(Benzyloxy)-2-(methoxymethyl)benzoic acid as a Key Intermediate for Complex Molecule Synthesis
Building Block for Natural Product Total Synthesis (e.g., polyketides, alkaloids)
No specific examples were found in the scientific literature detailing the use of this compound as a key building block in the total synthesis of polyketides or alkaloids. While substituted benzoic acids are utilized in the synthesis of such natural products, the specific application of this particular compound has not been reported.
Precursor for the Construction of Heterocyclic Compounds
The synthesis of heterocyclic compounds often involves functionalized aromatic precursors. However, no literature could be identified that explicitly describes the use of this compound in the construction of any specific heterocyclic systems.
Role in the Synthesis of Precursors for Active Pharmaceutical Ingredients (APIs)
While the development of synthetic routes to APIs is a major area of chemical research, there are no publicly available reports that link this compound as a precursor or key intermediate in the synthesis of any known active pharmaceutical ingredients.
Development of Novel Reagents and Catalysts Utilizing the Benzoic Acid Scaffold
The benzoic acid scaffold is a common feature in the design of new reagents and catalysts. However, searches for novel chemical tools derived from this compound did not yield any specific examples of its application in this area of methodology development.
Asymmetric Synthesis and Chiral Induction with Chiral Analogues
Asymmetric synthesis is a critical field in modern organic chemistry. While chiral benzyloxy-containing compounds are known to be used for chiral induction, no studies were found that describe the synthesis or application of chiral analogues of this compound for the purpose of asymmetric synthesis or chiral induction.
Investigations into Biological Interactions and Mechanistic Studies
Structure-Activity Relationship (SAR) Studies on Substituted Benzoic Acid Chemotypes
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound determines its biological activity. For substituted benzoic acids, these studies have elucidated the critical roles of various functional groups in target binding and efficacy.
The benzyloxy and methoxymethyl groups are significant contributors to the molecular recognition of benzoic acid derivatives by biological targets. The benzyloxy group, with its bulky and lipophilic nature, can engage in hydrophobic and π-π stacking interactions within the binding pockets of proteins. nih.gov For instance, in studies of monoamine oxidase B (MAO-B) inhibitors, the presence and position of a benzyloxy group have been shown to be crucial for selectivity and potency. nih.govnih.gov This group can orient the molecule within the active site, enhancing binding affinity. For example, isatin-based derivatives featuring a para-benzyloxy group displayed more significant MAO-B inhibition compared to those with a meta-benzyloxy group. nih.gov
The methoxymethyl group, while smaller, can influence solubility and participate in hydrogen bonding. The ether oxygen can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues in a target protein. In cytochrome P450 enzymes like CYP199A4, which recognize para-substituted benzoic acids, the nature of the substituent at the para-position dictates the binding mode and catalytic activity. nih.govuq.edu.au While direct studies on a 2-methoxymethyl group are limited, the positioning of such a group would be expected to influence the orientation of the benzoic acid ring within the binding site, potentially affecting the crucial interaction between the carboxylate group and key residues like arginine. uq.edu.aunih.gov
Systematic variation of substituents on the benzoic acid scaffold has been a key strategy to probe and optimize binding interactions. In the development of inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid scaffold was utilized. nih.gov The nature and size of the substituents were found to dictate the binding mode and occupancy of hydrophobic pockets in the protein's binding groove. nih.gov The carboxyl group of the benzoic acid consistently forms a critical hydrogen bond with an arginine residue (Arg263) in Mcl-1, mimicking the interaction of natural binding partners. nih.gov
Similarly, in the design of protein kinase CK2 inhibitors, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of a 4-(thiazol-5-yl)benzoic acid core maintained potent inhibitory activity while significantly enhancing antiproliferative effects against cancer cell lines. nih.gov These studies highlight the complex nature of molecular recognition, where even subtle changes to the substitution pattern can lead to different binding orientations and biological outcomes. nih.gov
In Vitro Enzyme Inhibition Studies and Binding Affinity Determinations
To quantify the interaction between benzoic acid derivatives and their targets, researchers employ a variety of in vitro assays to measure enzyme inhibition and binding affinity.
Enzyme inhibition assays are critical for determining the potency of compounds like substituted benzoic acids. For monoamine oxidase B (MAO-B), a target in neurodegenerative diseases, inhibitory activities are often determined by measuring the reduction in the enzyme's ability to metabolize a substrate. nih.govtandfonline.com A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives were evaluated for MAO-B inhibition, with some compounds showing potent activity with IC50 values in the nanomolar range, stronger than the reference drug rasagiline. tandfonline.com
The cytochrome P450 enzyme CYP199A4 is another well-studied target. This enzyme has a high affinity for para-substituted benzoic acids and its activity is often assessed through substrate binding and turnover assays. nih.govuq.edu.au Studies have shown that the carboxylate moiety of the benzoic acid is critical for optimal binding and activity. uq.edu.au Modification of this group, for instance to a benzamide (B126) or a methyl ester, dramatically weakens or abolishes substrate binding. uq.edu.au
The following table summarizes the inhibitory activities of selected substituted benzoic acid analogues against MAO-B.
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity | Reference |
| 3h | MAO-B | 0.062 | Selective vs MAO-A | tandfonline.com |
| Safinamide | MAO-B | 0.0572 | Reversible Inhibitor | tandfonline.com |
| Rasagiline | MAO-B | 0.0953 | Irreversible Inhibitor | tandfonline.com |
| ISB1 | MAO-B | Competitive (Ki = 0.055 µM) | Reversible Inhibitor | nih.gov |
| ISFB1 | MAO-B | Competitive (Ki = 0.069 µM) | Reversible Inhibitor | nih.gov |
This table is interactive. You can sort and filter the data.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This level of detail helps researchers understand the forces driving the binding, such as hydrogen bonds or hydrophobic interactions.
SPR is a label-free technique used to measure real-time binding kinetics. It provides data on the association rate (kon) and dissociation rate (koff) of a ligand binding to a target immobilized on a sensor surface. These kinetic parameters are crucial for understanding the residence time of a compound on its target, which can be a better predictor of in vivo efficacy than binding affinity alone.
For substituted benzoic acid inhibitors of proteins like the Bcl-2 family, these biophysical methods are instrumental in confirming direct binding, determining affinity, and guiding further structural modifications in drug discovery programs. nih.gov
Mechanistic Exploration of Cellular Pathway Modulation by Analogues (e.g., apoptosis induction, oxidative stress response)
Beyond direct enzyme inhibition, it is vital to understand how these compounds affect cellular processes. Analogues of 4-(benzyloxy)-2-(methoxymethyl)benzoic acid have been investigated for their ability to modulate pathways involved in cell death and stress responses.
Benzoic acid derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govpreprints.org For example, a 2,5-substituted benzoic acid derivative designed to dually inhibit Mcl-1 and Bfl-1 was shown to induce cell death in lymphoma cells that depend on these anti-apoptotic proteins for survival. nih.gov Other studies have found that certain dihydroxybenzoic acid derivatives can induce apoptosis in colorectal carcinoma cells, mediated by the activation of Caspase-3. nih.gov This induction of apoptosis is a key mechanism for the anticancer activity observed with many benzoic acid-based compounds. preprints.orgresearchgate.net
Furthermore, some benzoic acid derivatives can modulate oxidative stress responses. nih.gov Oxidative stress is implicated in a variety of diseases, and compounds that can either act as antioxidants or influence the cellular response to oxidative damage are of significant interest. nih.govnih.gov For instance, naturally occurring benzoic acid derivatives have demonstrated significant antioxidant capacities. nih.gov Conversely, some derivatives can induce the production of reactive oxygen species (ROS) as part of their mechanism to trigger cancer cell death. nih.gov For example, 2-hydroxy-4-methoxy benzoic acid was found to induce apoptosis and autophagy in melanoma cells, a process linked to the phosphorylation of signaling proteins involved in stress responses. phcog.com
Antimicrobial and Antiviral Activity Studies (in vitro, mechanistic)
Extensive searches of scientific databases and literature have not yielded any specific studies detailing the in vitro antimicrobial or antiviral activities of this compound. While the broader class of benzoic acid derivatives has been a subject of interest in the development of antimicrobial and antiviral agents, research on this particular compound has not been published.
General studies on benzoic acid and its derivatives have shown that their antimicrobial efficacy can be influenced by factors such as the pH of the medium and the nature and position of substituents on the benzene (B151609) ring. For instance, the lipophilicity of the molecule, which can be altered by different functional groups, often plays a crucial role in its ability to interact with and disrupt microbial membranes. Similarly, the antiviral potential of certain benzoic acid derivatives has been attributed to their ability to interfere with viral entry, replication, or the function of viral enzymes.
However, without specific experimental data for this compound, any discussion of its potential antimicrobial or antiviral properties would be purely speculative. There are currently no available data, such as Minimum Inhibitory Concentration (MIC) values against various bacterial or fungal strains, or half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values against any viruses. Mechanistic studies to elucidate how this specific compound might interact with microbial or viral targets have also not been reported.
Therefore, the antimicrobial and antiviral profile of this compound remains uncharacterized in the public domain. Future research would be necessary to determine if this compound possesses any significant activity against pathogenic microorganisms or viruses and to understand the underlying mechanisms of any such activity.
Contributions to Materials Science and Optoelectronic Research
Integration of 4-(Benzyloxy)-2-(methoxymethyl)benzoic acid Derivatives in Liquid Crystalline Systems
Derivatives of this compound are promising candidates for integration into liquid crystalline systems. Liquid crystals (LCs) are a state of matter with properties intermediate between those of conventional liquids and solid crystals, making them highly responsive to external stimuli like electric fields. nih.gov The unique molecular geometry of this benzoic acid derivative allows it to serve as a fundamental building block, or mesogen, for forming such phases.
Calamitic, or rod-like, liquid crystals are characterized by their elongated molecular shape, which typically consists of three main components: a rigid core, flexible terminal groups, and connecting linkages. nih.gov The this compound structure provides key elements for designing such mesogens.
Rigid Core: The central phenyl ring of the benzoic acid provides the necessary rigidity to promote the anisotropic, ordered arrangements characteristic of liquid crystals.
Terminal Groups: The benzyloxy group (-OCH₂C₆H₅) at one end of the molecule acts as a bulky terminal substituent. In calamitic liquid crystals, terminal groups significantly influence intermolecular interactions. The presence of a benzyloxy moiety has been shown to increase melting points and favor the formation of more highly ordered smectic A (SmA) phases. mdpi.comresearchgate.net This is attributed to the enhanced molecular polarizability and dipole moment conferred by the group. mdpi.com
Lateral Substituent: The methoxymethyl group (-CH₂OCH₃) is positioned as a lateral substituent off the main molecular axis. The introduction of lateral groups increases the breadth of the molecule, which can disrupt molecular packing and reduce the lateral intermolecular interactions. nih.govmdpi.com This often leads to a decrease in the thermal stability of the liquid crystal phase. nih.gov However, the size and polarity of the substituent are critical factors; small polar groups can modify properties like dielectric anisotropy without completely destroying the mesophase. nih.govmdpi.com
By synthesizing a homologous series where the terminal or lateral alkoxy chains are varied, researchers can systematically tune the mesomorphic properties to achieve desired characteristics for specific applications. mdpi.combenthamscience.com
The mesomorphic properties of a compound, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability, are exquisitely sensitive to its molecular structure. nih.gov For derivatives of this compound, a delicate balance of competing structural effects would govern the resulting behavior.
Influence of the Lateral Methoxymethyl Group: Lateral substituents generally disrupt the ideal parallel packing of rod-like molecules. mdpi.com This steric effect typically lowers the clearing temperature (the transition from the liquid crystal to the isotropic liquid phase) and can destabilize or completely suppress mesophase formation. nih.gov The small size of a methoxy (B1213986) or methoxymethyl group may allow for the retention of liquid crystalline phases, whereas larger lateral groups would be more disruptive. nih.govnih.gov
Influence of Hydrogen Bonding: As benzoic acid derivatives, these compounds can form dimers through hydrogen bonding between the carboxylic acid groups. This dimerization effectively elongates the molecule, which is a crucial factor for the formation of liquid crystal phases and makes them suitable for various technological applications. nih.gov
The interplay between these structural features allows for the fine-tuning of material properties. For instance, increasing the length of the alkoxy chain in the benzyloxy group (e.g., using a 4-(alkoxybenzyloxy) moiety) generally lowers melting points and can alter the stability of the mesophase. mdpi.com
Table 1: Predicted Influence of Structural Modifications on Mesomorphic Properties of Calamitic Liquid Crystals Based on Analogous Systems
| Structural Modification | Predicted Effect on Molecular Packing | Expected Impact on Mesophase | Reference Analogy |
|---|---|---|---|
| Increasing length of a terminal alkoxy chain | Increases molecular length and flexibility; can lead to a dilution effect. | Generally decreases melting point; can stabilize smectic phases over nematic phases. | mdpi.com |
| Addition of a terminal benzyloxy group | Increases molecular length, polarity, and polarizability, enhancing intermolecular attractions. | Increases thermal stability and promotes the formation of higher-order smectic phases. | mdpi.comresearchgate.net |
| Addition of a lateral methoxy/methoxymethyl group | Increases molecular breadth, disrupting parallel alignment and weakening lateral interactions. | Lowers clearing temperature and thermal stability; may suppress mesomorphism if the group is too large. | nih.govmdpi.com |
| Formation of hydrogen-bonded dimers | Effectively doubles the molecular length, significantly increasing the aspect ratio. | Strongly promotes the formation of liquid crystal phases, particularly smectic phases. | nih.gov |
Applications in the Development of Functional Materials with Tunable Optical or Electronic Properties
The unique molecular structure of this compound derivatives makes them valuable components for creating functional materials whose properties can be actively tuned. Benzoic acid derivatives are known to be useful in developing LC materials and can possess interesting optical properties, such as fluorescence, making them suitable for optoelectronic devices. nih.govnih.gov
When derivatives of this compound are dispersed as guest molecules within a host liquid crystal matrix or incorporated into a polymer network, the resulting composite material can exhibit tunable characteristics. By applying an external electric field, the orientation of the host LC molecules can be controlled. Due to intermolecular forces, the guest derivative molecules align with the host, allowing for macroscopic switching of the material's properties. This principle is fundamental to applications such as:
Liquid Crystal Displays (LCDs): Where the field-induced reorientation of the liquid crystal alters the polarization of light passing through it.
Smart Windows: The material can be switched between a transparent and an opaque (scattering) state.
Optical Switches and Modulators: The refractive index of the material can be changed with an applied field, altering the path of light. nih.gov
Studies on Electro-Optical Characteristics and Device Performance of Derivative-Doped Systems
Doping a host liquid crystal with guest molecules, such as derivatives of this compound, is a common strategy to optimize the electro-optical performance of LC-based devices. iipseries.org The key performance metrics that can be modified include the threshold voltage, response time, and dielectric anisotropy.
Response Time: This measures how quickly the LC molecules reorient upon the application or removal of an electric field. It is directly proportional to the rotational viscosity (γ₁) of the material. mdpi.com The size and shape of dopant molecules can affect γ₁. While adding bulky molecules can sometimes increase viscosity and slow response times, specific intermolecular interactions between the dopant and host can also lead to a reduction in viscosity. mdpi.comresearchgate.net The net effect on response time would depend on the specific derivative and its concentration in the host.
Table 2: Potential Effects of Doping a Nematic Liquid Crystal Host with a Polar Derivative of this compound
| Electro-Optical Parameter | Governing Factor | Anticipated Effect of Doping | Reference Principle |
|---|---|---|---|
| Dielectric Anisotropy (Δε) | Molecular dipole moment of the dopant and host. | Increase or decrease depending on the dopant's dipole moment relative to the host's anisotropy. | iipseries.org |
| Threshold Voltage (Vth) | Inversely related to dielectric anisotropy (Δε) and elastic constants. | Likely to decrease if the dopant increases the mixture's overall Δε. | iipseries.org |
| Response Time (τ) | Directly related to rotational viscosity (γ₁). | May increase due to the bulky size of the dopant, or decrease due to specific molecular interactions. | mdpi.comresearchgate.net |
Future Perspectives and Emerging Research Avenues
Sustainable and Green Chemistry Approaches for the Synthesis of 4-(Benzyloxy)-2-(methoxymethyl)benzoic acid
The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact and improve safety. Future synthesis of this compound is likely to move away from conventional methods that rely on harsh reagents or produce significant waste. Research is focusing on several key areas:
Renewable Starting Materials: A significant future direction involves the use of renewable feedstocks. Lignin, a complex polymer abundant in plant biomass, can be broken down into various benzoic acid derivatives. rsc.org This approach offers a sustainable alternative to petroleum-derived precursors like toluene (B28343). rsc.orgresearchgate.net
Greener Reagents and Catalysts: The development of eco-friendly oxidative processes is a priority. This includes using hydrogen peroxide as a clean oxidant, often in combination with catalysts like selenium, to convert aldehydes to carboxylic acids in aqueous media. mdpi.com Other methods employ catalysts such as TBHP/oxone and FeCl3 under solvent-free conditions, which minimizes waste and simplifies purification. researchgate.net
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. These techniques are being explored for various reactions in the synthesis of benzoic acid derivatives.
Water as a Solvent: Utilizing water as a reaction solvent is a cornerstone of green chemistry. rsc.org Research into performing key synthetic steps, such as condensation or oxidation reactions, in aqueous systems is an active area of investigation. mdpi.com
| Green Chemistry Strategy | Potential Application in Synthesis | Key Advantages |
| Use of Lignin-Based Precursors | Sourcing aromatic rings from renewable biomass instead of petroleum. rsc.org | Reduces reliance on fossil fuels; potential for valorizing waste products. |
| Catalytic Oxidation | Employing catalysts like selenium or iron with clean oxidants (e.g., H₂O₂). mdpi.comresearchgate.net | Avoids stoichiometric use of toxic heavy metals; water is the primary byproduct. |
| Solvent-Free Reactions | Performing reactions by grinding reagents together or using minimal solvent. researchgate.netwjpmr.com | Drastically reduces solvent waste; simplifies product isolation. |
| Aqueous Synthesis | Conducting reactions in water, the most environmentally benign solvent. mdpi.comrsc.org | Enhances safety; low cost; minimal environmental impact. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers numerous advantages in terms of safety, efficiency, and scalability. The integration of these platforms with automated systems represents a paradigm shift in chemical synthesis.
Enhanced Safety and Control: Continuous-flow reactors handle small volumes of reagents at any given time, which mitigates the risks associated with highly exothermic or hazardous reactions. google.com This allows for the use of reaction conditions, such as high temperatures and pressures, that would be unsafe in large-scale batch processes. google.com
Improved Efficiency and Yield: The precise control over reaction parameters (temperature, pressure, residence time) in flow systems often leads to higher yields, better selectivity, and faster reaction times compared to batch synthesis. acs.orgacs.org
Scalability and Automation: Scaling up production in a flow system is a matter of running the reactor for a longer duration, which is more straightforward than re-optimizing a large-scale batch reactor. When combined with artificial intelligence and robotics, automated platforms like SynFini™ can design, test, and optimize synthetic routes with minimal human intervention, accelerating the discovery and production of new molecules. researchgate.netyoutube.com
Recent developments have demonstrated the successful continuous-flow synthesis of various substituted benzoic acids, showcasing the feasibility of applying this technology to the production of complex derivatives. google.comacs.org
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational modeling can guide the design of new derivatives with enhanced properties.
Predicting Biological Activity: Molecular docking simulations can predict how derivatives of the parent compound might bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the highest likelihood of biological activity, saving time and resources. nih.govopenmedicinalchemistryjournal.com
Structure-Activity Relationship (SAR) Studies: Computational methods can help elucidate the relationship between the chemical structure of a molecule and its biological activity. nih.gov By systematically modifying the structure of this compound in silico and calculating properties like binding affinity, researchers can identify key structural features responsible for its effects.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict a wide range of molecular properties, including reactivity, stability, and spectroscopic characteristics. scielo.org.zanih.gov This information is valuable for understanding reaction mechanisms and designing more efficient synthetic routes.
| Computational Technique | Application for this compound Derivatives | Outcome |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.govmdpi.com | Prioritization of candidate molecules for synthesis; hypothesis generation for mechanism of action. |
| Virtual Screening | Searching large compound libraries for molecules with similar properties or predicted activity. openmedicinalchemistryjournal.com | Identification of novel lead compounds for further development. |
| DFT Calculations | Calculating electronic structure, reactivity descriptors, and thermodynamic properties. scielo.org.zaresearchgate.net | Understanding of chemical reactivity; prediction of spectroscopic data; support for reaction mechanism studies. |
Exploration of Novel Biological Targets and Mechanistic Pathways through High-Throughput Screening of Derivatives
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. By creating a library of derivatives based on the this compound scaffold, researchers can explore a vast chemical space to uncover new therapeutic applications.
Identifying New Targets: Screening a diverse library of derivatives against a panel of enzymes, receptors, or cell lines can reveal unexpected biological activities. Benzoic acid derivatives have been investigated for a wide range of activities, including as inhibitors of anti-apoptotic proteins and enzymes like acetylcholinesterase. nih.govnih.gov
Elucidating Mechanisms of Action: Once a "hit" is identified through HTS, further studies can be conducted to determine its precise mechanism of action. This involves identifying the specific molecular pathway being modulated by the compound. The simple structure of benzoic acid serves as a versatile starting point for creating molecules that can interact with various biological systems. researchgate.netnih.gov
Developing Multitarget Agents: Diseases like cancer and Alzheimer's are complex and often involve multiple biological pathways. nih.govpreprints.org HTS can help identify single compounds that modulate several targets simultaneously, which can be a powerful therapeutic strategy. nih.gov
Development of Bioconjugation Strategies for Advanced Molecular Tools
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The carboxylic acid group of this compound is an ideal functional handle for this purpose, enabling its attachment to proteins, antibodies, or nucleic acids. vectorlabs.com
Creating Molecular Probes: By attaching a fluorescent dye or a radioactive isotope to the benzoic acid scaffold, researchers can create molecular probes to visualize and study biological processes in real-time.
Targeted Drug Delivery: Conjugating the molecule to an antibody that specifically recognizes cancer cells can create an antibody-drug conjugate (ADC). vectorlabs.com This strategy delivers the therapeutic agent directly to the target cells, increasing efficacy and reducing off-target side effects.
Activation Chemistry: The carboxylic acid can be "activated" to make it more reactive towards amine groups found on proteins. Common methods involve converting the carboxylic acid into an active ester, such as an N-hydroxysuccinimide (NHS) ester, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). cellmosaic.comrsc.orgbiosyn.com This activated intermediate then readily reacts with lysine (B10760008) residues on a protein surface to form a stable amide bond. vectorlabs.com This well-established chemistry provides a robust platform for developing advanced molecular tools from benzoic acid derivatives. iris-biotech.de
Q & A
Basic Question: What are the optimal synthetic routes for 4-(Benzyloxy)-2-(methoxymethyl)benzoic Acid, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. For example:
- Step 1: Introduce the methoxymethyl group via alkylation of a phenolic precursor using chloromethyl methyl ether under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Install the benzyloxy group using benzyl bromide with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance solubility and regioselectivity .
- Step 3: Oxidative cleavage (e.g., KMnO₄ in acidic media) or hydrolysis to yield the carboxylic acid.
Key Optimization Strategies:
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during benzylation.
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity and efficiency.
- Catalysis: Transition metal catalysts (e.g., Pd/C for deprotection steps) can enhance selectivity .
Basic Question: How can spectroscopic and chromatographic techniques characterize the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- HPLC-MS: Validate purity and molecular weight (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻ ions).
- IR Spectroscopy: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ester C=O (~1700 cm⁻¹) if intermediates are present .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound, such as conflicting enzyme inhibition assays?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. To address this:
- Reproducibility Checks: Validate assays across independent labs using identical protocols (e.g., ATPase inhibition assays at pH 7.4 with 1 mM Mg²⁺).
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed benzyloxy groups) that may interfere with activity .
- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., methoxy vs. ethoxy derivatives) to isolate functional group contributions .
Advanced Question: What computational methods are suitable for predicting the reactivity of the benzyloxy and methoxymethyl groups under acidic or basic conditions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the benzyloxy (C-O) and methoxymethyl (C-OCH₃) groups to predict hydrolysis susceptibility.
- Molecular Dynamics (MD): Simulate solvation effects in aqueous vs. organic media to model stability.
- pKa Prediction Tools: Software like MarvinSuite or ACD/Labs can estimate carboxylic acid pKa (~2.5–3.0) and predict deprotonation-driven reactivity .
Basic Question: How does the steric and electronic profile of the methoxymethyl group influence regioselectivity in substitution reactions?
Methodological Answer:
- Steric Effects: The methoxymethyl group’s bulk directs electrophilic substitution to the para position relative to the carboxylic acid.
- Electronic Effects: The electron-donating methoxy group activates the aromatic ring, favoring ortho/para substitution. However, steric hindrance from the methoxymethyl group often shifts reactivity to the meta position in bulky reagents .
- Case Study: Nitration reactions yield predominantly meta-nitro derivatives due to steric blockade of ortho/para sites .
Advanced Question: What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydrolysis of benzyloxy groups).
- Formulation: Store under inert atmosphere (N₂ or Ar) in amber vials at −20°C. Lyophilization improves stability for aqueous applications.
- Stabilizers: Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to prevent metal-catalyzed oxidation .
Advanced Question: How can researchers leverage this compound in PROTAC (Proteolysis-Targeting Chimera) design for targeted protein degradation?
Methodological Answer:
- Linker Design: Use the carboxylic acid moiety to conjugate E3 ligase ligands (e.g., thalidomide analogs) via amide or ester bonds.
- Case Study: In HDAC8-targeting PROTACs, the benzoic acid scaffold serves as a linker between the target-binding moiety and the E3 ligase recruiter .
- Bioavailability Optimization: PEGylation or prodrug strategies (e.g., ester prodrugs) enhance cellular uptake .
Basic Question: What comparative studies highlight the uniqueness of this compound among structurally similar benzoic acid derivatives?
Methodological Answer:
- Lipophilicity: LogP values (calculated via XLogP3) show higher lipophilicity compared to 4-methoxybenzoic acid, enhancing membrane permeability .
- Biological Activity: Unlike 4-benzyloxybenzoic acid, the methoxymethyl group in this compound reduces cytotoxicity in NIH/3T3 fibroblast assays, making it safer for in vitro studies .
- Synthetic Versatility: The benzyloxy group allows selective deprotection (e.g., hydrogenolysis with Pd/C) for further functionalization, unlike ethoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
